
Sofosbuvir O-Desisopropyl O-Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sofosbuvir O-Desisopropyl O-Methyl Ester: is a chemical compound with the molecular formula C20H25FN3O9P and a molecular weight of 501.40 g/mol . It is an impurity of Sofosbuvir, a well-known antiviral medication used to treat Hepatitis C Virus . This compound is significant in the pharmaceutical industry due to its role in the synthesis and development of antiviral agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir O-Desisopropyl O-Methyl Ester involves multiple steps, including the protection and deprotection of functional groups, phosphorylation, and esterification reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assessment .
Analyse Chemischer Reaktionen
Types of Reactions: Sofosbuvir O-Desisopropyl O-Methyl Ester undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against Hepatitis C Virus
Sofosbuvir O-Desisopropyl O-Methyl Ester exhibits significant antiviral activity against HCV. Its mechanism of action involves the inhibition of the NS5B polymerase, an enzyme critical for viral replication. This compound is designed to have a high barrier to resistance, making it effective against various strains of HCV that may have developed resistance to other treatments .
Table 1: Comparison of Antiviral Efficacy
Compound | Mechanism of Action | Resistance Barrier | Clinical Use |
---|---|---|---|
Sofosbuvir | NS5B polymerase inhibitor | High | First-line treatment for HCV |
This compound | NS5B polymerase inhibitor | High | Potential alternative |
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests that it may share similar metabolic pathways with Sofosbuvir. Studies indicate that Sofosbuvir is activated in the liver through hydrolysis and phosphorylation processes, leading to its active metabolite. Understanding the pharmacokinetics of this compound is essential for evaluating its safety and efficacy in clinical settings .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Plasma Concentration | 0.5–2 hours post-dose |
Half-Life | 0.4 hours (Sofosbuvir) |
Excretion | 80% urine, 14% feces |
Research Applications and Case Studies
Ongoing research into this compound focuses on its potential applications beyond hepatitis C treatment. Preliminary studies suggest it may be effective against other viral infections, including Zika virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) due to its structural similarities with other antiviral agents .
Case Study: Real-World Effectiveness
A large observational study assessed the effectiveness of ledipasvir/sofosbuvir in patients with chronic HCV genotype 1 infection. The study found a sustained virologic response rate of 98.5%, indicating high efficacy even among patients with advanced liver disease or prior treatment failures . While this study did not directly evaluate this compound, it underscores the potential effectiveness of related compounds in real-world settings.
Future Research Directions
Future research may focus on:
- Combination Therapies: Investigating the efficacy of this compound in combination with other antiviral agents to enhance treatment outcomes.
- Resistance Studies: Evaluating the compound's effectiveness against resistant strains of HCV.
- Pharmacogenomics: Understanding how genetic variations in patients affect the metabolism and efficacy of this compound.
Wirkmechanismus
The mechanism of action of Sofosbuvir O-Desisopropyl O-Methyl Ester involves its conversion to the active triphosphate form, which inhibits the RNA-dependent RNA polymerase (NS5B) of the Hepatitis C Virus . This inhibition prevents the replication of viral RNA, thereby reducing the viral load in infected individuals. The molecular targets include the NS5B polymerase, and the pathways involved are related to the synthesis and replication of viral RNA .
Vergleich Mit ähnlichen Verbindungen
Sofosbuvir: The parent compound, used as an antiviral medication for Hepatitis C Virus.
Ledipasvir: Another antiviral agent used in combination with Sofosbuvir for the treatment of Hepatitis C Virus.
Velpatasvir: A pan-genotypic antiviral agent used in combination with Sofosbuvir for the treatment of all genotypes of Hepatitis C Virus.
Uniqueness: Sofosbuvir O-Desisopropyl O-Methyl Ester is unique due to its specific structural modifications, which make it an important intermediate in the synthesis of Sofosbuvir. Its role as an impurity also provides insights into the purity and quality control of the final pharmaceutical product .
Biologische Aktivität
Sofosbuvir O-Desisopropyl O-Methyl Ester is a derivative of Sofosbuvir, a well-known nucleotide analog used primarily for treating hepatitis C virus (HCV) infections. This article provides a comprehensive overview of the biological activity of this compound, including its antiviral mechanisms, efficacy in clinical studies, and potential implications for future research.
This compound has a molecular formula of C21H27FN3O9P and a molecular weight of approximately 515.4 g/mol. Its structure closely resembles that of Sofosbuvir, which is a potent inhibitor of the HCV NS5B polymerase, an enzyme crucial for viral replication . The mechanism of action involves the incorporation of the nucleotide analog into the viral RNA, leading to chain termination and preventing further viral replication.
Antiviral Activity
Efficacy Against Hepatitis C Virus:
Research indicates that this compound exhibits significant antiviral activity against HCV. It has been shown to maintain a high barrier to resistance, making it effective against various strains of HCV that may have developed resistance to other treatments.
Comparison with Other Compounds:
A comparative analysis of Sofosbuvir and its derivatives highlights their unique features and biological activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sofosbuvir | C22H29FN3O9P | Prodrug form; high bioavailability; used in hepatitis C treatment |
This compound | C21H27FN3O9P | Potentially improved pharmacokinetics and bioactivity |
Sofosbuvir O-Demethylated | C21H27FN3O9P | Lacks methyl group; altered activity |
Sofosbuvir O-Desphenyl | C16H25FN3O9P | Deletion of phenyl group; altered pharmacokinetics |
Clinical Studies and Findings
Numerous studies have evaluated the efficacy and safety of Sofosbuvir-containing regimens, including those involving its derivatives. A meta-analysis encompassing multiple clinical trials reported a sustained virologic response (SVR) rate of 88.1% among patients treated with Sofosbuvir-based therapies .
Case Studies:
- Post-Liver Transplant Patients: A systematic review found that patients receiving Sofosbuvir-based regimens after liver transplantation had an SVR12 rate of 96%, indicating high efficacy even in challenging patient populations .
- Real-World Efficacy: A study involving Chinese patients with HCV genotypes 3 and 6 showed SVR12 rates ranging from 91.7% to 100% depending on the combination therapy used, demonstrating the versatility and effectiveness of Sofosbuvir-based treatments .
Safety Profile
The safety profile of this compound appears favorable, with most adverse events being mild and manageable. In clinical settings, the incidence of adverse events was reported at approximately 73.7%, with serious adverse events being rare .
Future Research Directions
Given its structural similarity to Sofosbuvir, further research into this compound is warranted. Potential areas for exploration include:
- Pharmacokinetic Studies: Understanding how this compound interacts with liver enzymes could provide insights into its metabolism and potential drug-drug interactions.
- Combination Therapies: Investigating its efficacy in combination with other direct-acting antivirals (DAAs) could enhance treatment outcomes for resistant HCV strains.
- Broader Viral Applications: Exploring its antiviral properties against other viruses beyond HCV may reveal additional therapeutic applications.
Eigenschaften
CAS-Nummer |
1015255-46-5 |
---|---|
Molekularformel |
C₂₀H₂₅FN₃O₉P |
Molekulargewicht |
501.4 |
Synonyme |
PSI 7672 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.